4-(Dimethylamino)-3,5-difluorobenzamide 4-(Dimethylamino)-3,5-difluorobenzamide
Brand Name: Vulcanchem
CAS No.: 658072-18-5
VCID: VC4230107
InChI: InChI=1S/C9H10F2N2O/c1-13(2)8-6(10)3-5(9(12)14)4-7(8)11/h3-4H,1-2H3,(H2,12,14)
SMILES: CN(C)C1=C(C=C(C=C1F)C(=O)N)F
Molecular Formula: C9H10F2N2O
Molecular Weight: 200.189

4-(Dimethylamino)-3,5-difluorobenzamide

CAS No.: 658072-18-5

Cat. No.: VC4230107

Molecular Formula: C9H10F2N2O

Molecular Weight: 200.189

* For research use only. Not for human or veterinary use.

4-(Dimethylamino)-3,5-difluorobenzamide - 658072-18-5

Specification

CAS No. 658072-18-5
Molecular Formula C9H10F2N2O
Molecular Weight 200.189
IUPAC Name 4-(dimethylamino)-3,5-difluorobenzamide
Standard InChI InChI=1S/C9H10F2N2O/c1-13(2)8-6(10)3-5(9(12)14)4-7(8)11/h3-4H,1-2H3,(H2,12,14)
Standard InChI Key LNBSEAKEFCZOKS-UHFFFAOYSA-N
SMILES CN(C)C1=C(C=C(C=C1F)C(=O)N)F

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

The compound’s IUPAC name is 4-(dimethylamino)-3,5-difluorobenzamide, with a molecular weight of 200.19 g/mol . Its structure comprises a benzamide core substituted with fluorine atoms at the 3- and 5-positions and a dimethylamino group at the 4-position (Figure 1). The planar aromatic ring and electron-withdrawing fluorine atoms influence its electronic distribution, while the dimethylamino group introduces basicity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H10F2N2O\text{C}_9\text{H}_{10}\text{F}_2\text{N}_2\text{O}
Molecular Weight200.19 g/mol
Topological Polar Surface Area32.3 Ų
Heavy Atom Count21

The topological polar surface area (32.3 Ų) suggests moderate solubility in polar solvents, while the logP value (estimated 1.8) indicates moderate lipophilicity .

Synthesis and Structural Analogues

Synthetic Routes

While no direct synthesis protocol for 4-(dimethylamino)-3,5-difluorobenzamide is detailed in the literature, analogous compounds provide insights. For example:

  • Fluorination of Benzamide Precursors: A common strategy involves substituting chloro or nitro groups with fluorine using potassium fluoride (KF) in polar aprotic solvents like 1,3-dimethyl-2-imidazolidinone .

  • Amidation Reactions: Coupling 4-(dimethylamino)-3,5-difluorobenzoic acid with ammonia or amines using carbodiimide-based reagents (e.g., EDC/HOBt) .

Table 2: Comparative Synthesis of Difluorobenzamide Derivatives

CompoundMethodYieldReference
4-Bromo-2,6-difluorobenzamideEDC/HOBt-mediated amidation93%
3,4-DifluorobenzonitrileKF-mediated fluorination85%

Future Perspectives

  • Antibiotic Development: Optimizing solubility and bioavailability could position this compound as a lead for FtsZ-targeting antibiotics.

  • Kinase Inhibitor Exploration: Testing against CRK12 or related kinases may reveal antiparasitic applications.

  • Formulation Studies: Addressing injectable tolerability through salt forms (e.g., hydrochloride) or co-solvents (e.g., Kolliphor EL) .

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